1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine
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Description
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0754060 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot, a crucial process in preventing excessive bleeding.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Biochemical Analysis
Biochemical Properties
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound has been observed to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, it has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition or activation, impacting the metabolic processes they control. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in enzyme expression and activity. These temporal effects highlight the importance of considering the duration of exposure when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites. The interaction with transporters and binding proteins can also influence the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical interactions and effects .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLMZSOTKEUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.